![molecular formula C15H15N3O2S B4717060 N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4717060.png)
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
Synthesis Analysis
The synthesis of related thiazole derivatives involves the condensation of appropriate amine and carboxylic acid or their functional equivalents, leading to compounds with diverse biological activities. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-ethan/propanamide derivatives characterized by NMR, IR spectroscopy, and mass spectrometry, which demonstrated notable psychotropic, anti-inflammatory, and cytotoxic activities (Zablotskaya et al., 2013).
Molecular Structure Analysis
The structural elucidation of these compounds often involves single-crystal X-ray diffraction studies. This allows for the determination of conformational features and molecular geometry, which are crucial for understanding the bioactivity of these compounds. The crystal structure analysis of related compounds revealed their effective geometry and potential for herbicidal activity as reported by Liu et al. (2008) (Liu et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, condensation, and substitution reactions, contributing to their diverse biological activities. The study by Abbasi et al. (2020) on the synthesis of bi-heterocyclic propanamides provides insight into their urease inhibitory potential and less cytotoxic nature, highlighting the importance of their chemical properties (Abbasi et al., 2020).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(16-9)17-13(19)10(2)18-7-11-5-3-4-6-12(11)14(18)20/h3-6,8,10H,7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJASYHKCWYTUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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